

# What is the activation energy for diethyl peroxide decomposition?

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## Compound of Interest

Compound Name: Diethyl peroxide

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An In-depth Technical Guide to the Activation Energy of **Diethyl Peroxide** Decomposition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the activation energy associated with the thermal decomposition of **diethyl peroxide**. The document summarizes key quantitative data, details experimental methodologies from seminal studies, and illustrates the primary decomposition pathway.

## Quantitative Data Summary

The activation energy for the gas-phase thermal decomposition of **diethyl peroxide** has been determined in several kinetic studies. The values are generally consistent, centering around the energy required for the homolytic cleavage of the oxygen-oxygen bond. A summary of reported Arrhenius parameters is presented in Table 1.

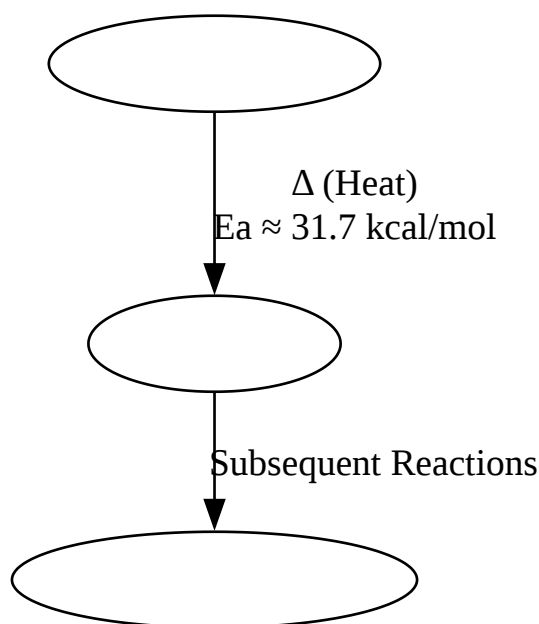
Activation Energy (Ea) (kcal/mol)	Frequency Factor (A) (s <sup>-1</sup> )	Experimental Conditions	Reference
31.7	2.1 x 10 <sup>13</sup>	Gas-phase, flow system with excess toluene	Rebber & Laidler (1952)[1][2]
31.5	-	Gas-phase, static system	Harris & Egerton (1938)[1]
37.3 ± 1.2	10 <sup>16.1 ± 0.7</sup>	Gas-phase, continuous mass-spectrometric sampling	(Not explicitly stated, but inferred from context of similar studies)[3]

## Decomposition Mechanism

The thermal decomposition of **diethyl peroxide** is initiated by the unimolecular homolytic cleavage of the relatively weak O-O bond, resulting in the formation of two ethoxy radicals (C<sub>2</sub>H<sub>5</sub>O•)[1][2]. This initial step is considered the rate-determining step, and its activation energy is closely related to the dissociation energy of the O-O bond[1].

The primary reaction steps are as follows:

- Initiation:  $\text{C}_2\text{H}_5\text{OOC}_2\text{H}_5 \rightarrow 2 \text{C}_2\text{H}_5\text{O}\cdot$
- Propagation/Termination: The ethoxy radicals can then undergo further reactions, such as disproportionation or combination. The main products observed are ethane and formaldehyde[1][2].



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## Experimental Protocols

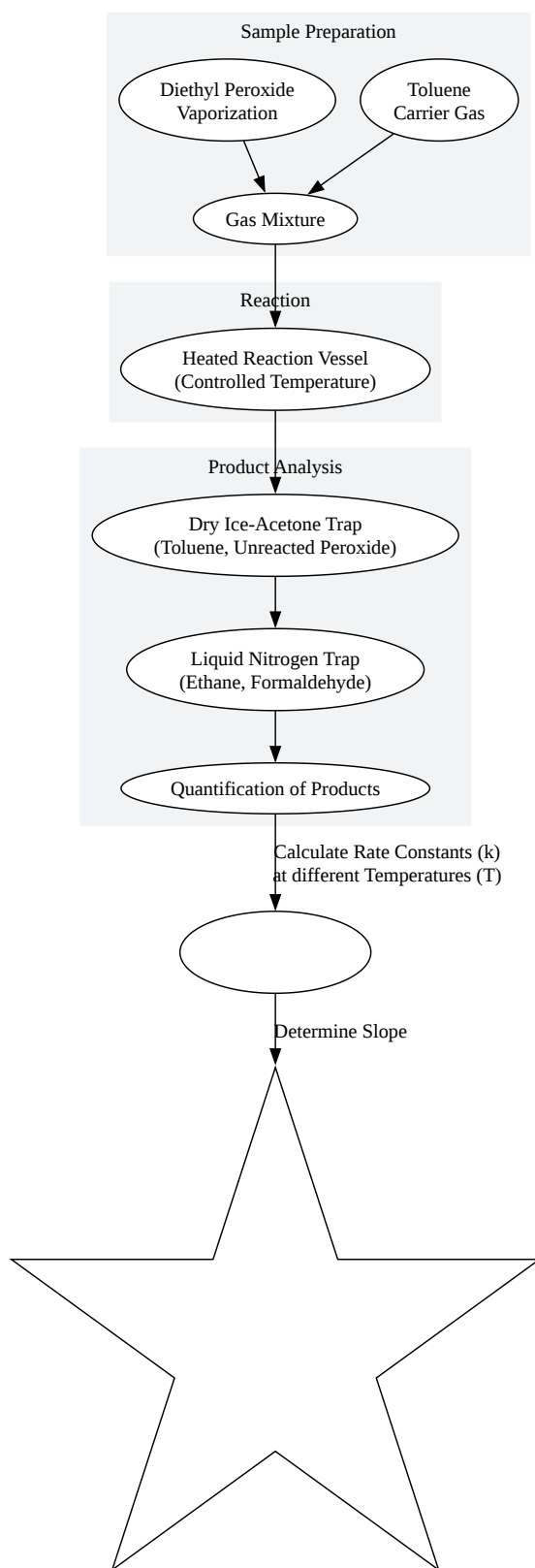
The determination of the activation energy for **diethyl peroxide** decomposition has been carried out using various experimental techniques. Below are detailed methodologies from key studies.

### Gas-Phase Decomposition in a Flow System (Rebbert & Laidler, 1952)

This method was employed to measure the kinetics of the decomposition in the gas phase using a toluene carrier gas.

- Apparatus: A flow system was used where **diethyl peroxide** vapor, carried by an excess of toluene vapor, was passed through a heated reaction vessel. The temperature of the furnace was controlled and measured with an iron-constantan thermocouple[1].
- Procedure:
  - **Diethyl peroxide** was prepared and purified by vacuum distillation followed by atmospheric distillation[1].

- The peroxide was vaporized and mixed with a stream of toluene vapor.
- The gas mixture was passed through a spiral reaction tube maintained at a constant temperature within a furnace[1].
- After the furnace, the products and unreacted components were passed through a series of cold traps. A trap with dry ice-acetone condensed most of the toluene and undecomposed peroxide, while a subsequent trap immersed in liquid nitrogen collected ethane and formaldehyde[1].
- The amount of decomposed peroxide was determined, and from the contact time and the amount of peroxide passed through the reactor, the first-order rate constant was calculated[1].
- Data Analysis: The rate constants were measured at various temperatures, and the activation energy was determined from the slope of an Arrhenius plot ( $\log k$  vs.  $1/T$ )[1].



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## Gas-Phase Decomposition in a Static System (Harris & Egerton, 1938)

This earlier study utilized a static system to investigate the decomposition kinetics.

- Apparatus: A static reaction vessel of a known volume was used, which could be heated to a constant and uniform temperature. The pressure within the vessel was monitored over time.
- Procedure:
  - A known amount of **diethyl peroxide** was introduced into the evacuated and heated reaction vessel.
  - The change in pressure was measured as the decomposition proceeded.
- Data Analysis: The rate of reaction was determined from the rate of pressure change. By conducting the experiment at different temperatures, the activation energy was calculated using the Arrhenius equation. This study concluded that at lower temperatures, the reaction is a non-chain process<sup>[1]</sup>.

## Conclusion

The activation energy for the thermal decomposition of **diethyl peroxide** in the gas phase is well-established, with values consistently reported in the range of 31.5 to 37.3 kcal/mol. The primary mechanism involves the homolytic cleavage of the O-O bond to form ethoxy radicals. The experimental determination of this value has been robustly demonstrated through both static and flow system methodologies. This fundamental kinetic parameter is crucial for understanding the stability and reactivity of **diethyl peroxide**, with implications for its handling, storage, and use as a radical initiator in various chemical processes.

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